N-(2-Fluorophenyl)-N'-(5-methyl-1,2-oxazol-3-yl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and an oxazolyl group linked by a urea moiety, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired urea derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, while the oxazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical reactivity and biological activity.
1-(2-Fluorophenyl)-3-(5-ethyl-1,2-oxazol-3-yl)urea: The presence of an ethyl group instead of a methyl group on the oxazole ring can influence the compound’s steric and electronic properties.
1-(2-Fluorophenyl)-3-(5-methyl-1,2-thiazol-3-yl)urea:
Properties
CAS No. |
55808-49-6 |
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Molecular Formula |
C11H10FN3O2 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H10FN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H2,13,14,15,16) |
InChI Key |
SDFPRGSJIXNTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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